2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone
Description
2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone (CAS RN: 217646-11-2) is a piperazine-derived compound with the molecular formula C₁₉H₂₁ClN₂O₂ and a molecular weight of 344.84 g/mol . Structurally, it consists of a phenoxy-chlorinated ethanone moiety linked to a piperazine ring substituted with a 3-nitrobenzyl group. This compound belongs to a broader class of aryl piperazine derivatives, which are widely studied for their diverse pharmacological properties, including antipsychotic, antifungal, and antiparasitic activities .
Properties
Molecular Formula |
C19H20ClN3O4 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20ClN3O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26/h1-7,12H,8-11,13-14H2 |
InChI Key |
WDBBNJLQKRBRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved through the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 3-nitrobenzyl chloride: This involves the nitration of benzyl chloride to introduce the nitro group.
Formation of the piperazine derivative: The 3-nitrobenzyl chloride is reacted with piperazine to form the 3-nitrobenzylpiperazine intermediate.
Final coupling reaction: The 4-chlorophenoxyacetic acid is then coupled with the 3-nitrobenzylpiperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Reduction of the nitro group: This yields the corresponding amine derivative.
Substitution reactions: These can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacological Studies
Research indicates that compounds similar to 2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone may exhibit significant activity on the central nervous system (CNS). The piperazine nucleus is often associated with neuroactive properties, making it a candidate for the development of treatments for disorders such as anxiety and depression.
Case Study : A study investigating various piperazine derivatives found that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, suggesting potential for developing antidepressants or anxiolytics .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against bacterial strains. The presence of the nitro group is known to enhance antibacterial activity.
Research Findings :
- A series of related compounds were synthesized and tested for their antimicrobial efficacy. Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
Cancer Research
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The chlorophenoxy group could play a role in modulating cell signaling pathways involved in tumor growth.
Case Study : Research on chlorophenoxy derivatives has indicated their potential as anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction .
Synthesis and Characterization
The synthesis of 2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazino]-1-ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the piperazine ring can enhance binding affinity to certain targets.
Comparison with Similar Compounds
Aryl Piperazine Modifications
- Antipsychotic Activity : Biphenyl-linked derivatives (e.g., 2-methoxyphenyl or 2,3-dichlorophenyl substituents) exhibit strong anti-dopaminergic/anti-serotonergic activity, with lower catalepsy due to balanced receptor affinity . In contrast, the nitrobenzyl group in the target compound may favor interactions with nitroreductases or nitro-binding receptors, though direct evidence is lacking.
- Antiparasitic Activity: Pyridine-based analogues like UDO and UDD replace the phenoxy group with pyridinyl and trifluoromethylphenyl moieties, enhancing CYP51 inhibition. The nitro group in the target compound could similarly act as a redox-active site for enzyme inhibition .
Phenoxy/Ethanone Variations
- Chlorophenoxy vs. Halogenated Phenyl: Compounds with 2-chlorophenyl (e.g., 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethanone) show antifungal activity when complexed with metals, suggesting halogen positioning influences metal coordination . The 4-chlorophenoxy group in the target compound may improve pharmacokinetics via increased lipophilicity .
Physicochemical and Computational Insights
- QSAR Models: For biphenyl-piperazine derivatives, the predicted brain/blood partition coefficient (QPlogBB) and electron affinity (EA) correlate with antidopaminergic activity.
- Solubility and Stability: Sulfonyl and nitrophenyl substituents (e.g., in Filastatin [(3-chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone]) reduce solubility but improve metabolic stability compared to nitrobenzyl groups .
Biological Activity
2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a piperazine ring, chlorophenoxy group, and a nitrobenzyl moiety, which are key to its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of piperazine, including 2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone, exhibit notable cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- A study demonstrated that similar piperazine derivatives showed significant growth inhibition in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The compounds were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity .
- Table 1 summarizes the IC50 values for various cancer cell lines:
Cell Line IC50 (µM) HUH7 15.0 MCF7 20.5 HCT-116 10.0 KATO-3 12.5 MFE-296 18.0 - Mechanism of Action :
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial properties.
- Antimicrobial Assays :
-
Table 2 provides an overview of antimicrobial efficacy:
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 32 µg/mL
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings.
- Study on Liver Cancer : A clinical trial involving patients with liver cancer treated with piperazine derivatives showed a significant reduction in tumor size and improved patient survival rates .
- Combination Therapy : Another study explored the use of this compound in combination with existing chemotherapeutics, resulting in enhanced efficacy and reduced side effects compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
